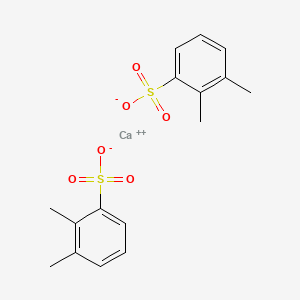
calcium;2,3-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
calcium;2,3-dimethylbenzenesulfonate is an organosulfur compound with the molecular formula C16H18CaO6S2. It is a calcium salt derivative of benzenesulfonic acid, where two molecules of dimethylbenzenesulfonic acid are associated with one calcium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzenesulfonic acid, dimethyl-, calcium salt (2:1) typically involves the sulfonation of dimethylbenzene (xylene) with sulfur trioxide or concentrated sulfuric acid. The resulting dimethylbenzenesulfonic acid is then neutralized with calcium oxide or calcium hydroxide to form the calcium salt.
Industrial Production Methods
In industrial settings, the sulfonation reaction is often carried out in a continuous reactor, such as a falling film reactor. This method ensures efficient contact between the reactants and allows for better control over reaction conditions. The neutralization step is performed by adding calcium oxide or calcium hydroxide to the sulfonated product, resulting in the formation of benzenesulfonic acid, dimethyl-, calcium salt (2:1) .
Analyse Des Réactions Chimiques
Types of Reactions
calcium;2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce sulfonates.
Applications De Recherche Scientifique
calcium;2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a surfactant in laboratory experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of detergents, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, dimethyl-, calcium salt (2:1) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions such as catalysis and stabilization of intermediates. The calcium ion plays a crucial role in maintaining the structural integrity of the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The parent compound, which lacks the dimethyl groups and calcium ion.
p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring.
Calcium dodecylbenzenesulfonate: Another calcium salt of a benzenesulfonic acid derivative with a longer alkyl chain
Uniqueness
calcium;2,3-dimethylbenzenesulfonate is unique due to the presence of two dimethyl groups and a calcium ion, which confer distinct chemical properties such as enhanced solubility and reactivity. These features make it particularly useful in applications requiring strong ionic interactions and stability under various conditions.
Propriétés
Numéro CAS |
28088-63-3 |
|---|---|
Formule moléculaire |
C16H18CaO6S2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
calcium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Ca/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
Clé InChI |
JNIZKBDDCOPXDZ-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Ca+2] |
SMILES canonique |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Ca+2] |
Key on ui other cas no. |
28088-63-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















